5-chloroquinolin-8-yl N,N-diethylcarbamate
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Overview
Description
5-chloroquinolin-8-yl N,N-diethylcarbamate is a chemical compound with the molecular formula C14H14Cl2N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloroquinolin-8-yl N,N-diethylcarbamate typically involves the reaction of 5-chloroquinolin-8-ol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-chloroquinolin-8-yl N,N-diethylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
5-chloroquinolin-8-yl N,N-diethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloroquinolin-8-yl N,N-diethylcarbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the function of nucleic acids. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-chloroquinolin-8-yl pyridine-3-carboxylate
- 5-chloroquinolin-8-yl-2-fluorobenzoate
- 5,7-dichloroquinolin-8-yl N,N-diethylcarbamate
Uniqueness
5-chloroquinolin-8-yl N,N-diethylcarbamate is unique due to its specific substitution pattern on the quinoline ring and the presence of the diethylcarbamate group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
347370-61-0 |
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Molecular Formula |
C14H15ClN2O2 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl) N,N-diethylcarbamate |
InChI |
InChI=1S/C14H15ClN2O2/c1-3-17(4-2)14(18)19-12-8-7-11(15)10-6-5-9-16-13(10)12/h5-9H,3-4H2,1-2H3 |
InChI Key |
LCTBGKGAFQLOSY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=C2C(=C(C=C1)Cl)C=CC=N2 |
solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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